Cas no 151692-56-7 (1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)

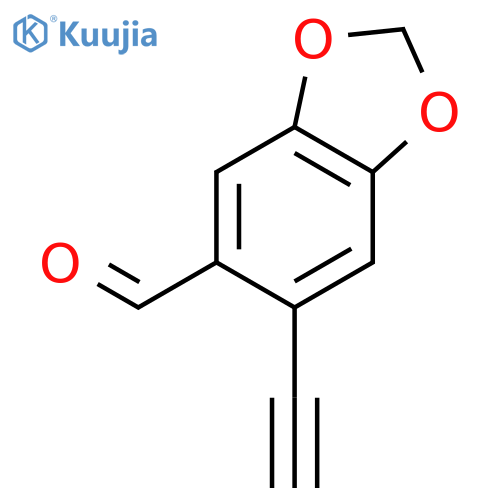

151692-56-7 structure

商品名:1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-

1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl- 化学的及び物理的性質

名前と識別子

-

- 1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-

- 6-ethynyl-1,3-benzodioxole-5-carbaldehyde

- 6-ETHYNYLBENZO[D][1,3]DIOXOLE-5-CARBALDEHYDE

- G69472

- 151692-56-7

- MFCD24674667

- SCHEMBL22686756

- 6-ethynyl-1,3-dioxaindane-5-carbaldehyde

- EN300-8217462

-

- インチ: InChI=1S/C10H6O3/c1-2-7-3-9-10(13-6-12-9)4-8(7)5-11/h1,3-5H,6H2

- InChIKey: YBHOOJWTBANPKV-UHFFFAOYSA-N

- ほほえんだ: C#CC1=CC2=C(C=C1C=O)OCO2

計算された属性

- せいみつぶんしりょう: 174.03168

- どういたいしつりょう: 174.031694049g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- PSA: 35.53

1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8217462-10.0g |

6-ethynyl-1,3-dioxaindane-5-carbaldehyde |

151692-56-7 | 95.0% | 10.0g |

$3683.0 | 2025-02-21 | |

| 1PlusChem | 1P021IUZ-500mg |

6-ethynyl-1,3-dioxaindane-5-carbaldehyde |

151692-56-7 | 95% | 500mg |

$888.00 | 2023-12-21 | |

| 1PlusChem | 1P021IUZ-10g |

6-ethynyl-1,3-dioxaindane-5-carbaldehyde |

151692-56-7 | 95% | 10g |

$4614.00 | 2023-12-21 | |

| Aaron | AR021J3B-250mg |

6-ethynyl-1,3-dioxaindane-5-carbaldehyde |

151692-56-7 | 95% | 250mg |

$610.00 | 2025-02-14 | |

| Aaron | AR021J3B-1g |

6-ethynyl-1,3-dioxaindane-5-carbaldehyde |

151692-56-7 | 95% | 1g |

$1204.00 | 2025-02-14 | |

| Enamine | EN300-8217462-0.05g |

6-ethynyl-1,3-dioxaindane-5-carbaldehyde |

151692-56-7 | 95.0% | 0.05g |

$200.0 | 2025-02-21 | |

| Enamine | EN300-8217462-0.1g |

6-ethynyl-1,3-dioxaindane-5-carbaldehyde |

151692-56-7 | 95.0% | 0.1g |

$298.0 | 2025-02-21 | |

| Aaron | AR021J3B-100mg |

6-ethynyl-1,3-dioxaindane-5-carbaldehyde |

151692-56-7 | 95% | 100mg |

$435.00 | 2025-02-14 | |

| Aaron | AR021J3B-5g |

6-ethynyl-1,3-dioxaindane-5-carbaldehyde |

151692-56-7 | 95% | 5g |

$3442.00 | 2023-12-15 | |

| 1PlusChem | 1P021IUZ-50mg |

6-ethynyl-1,3-dioxaindane-5-carbaldehyde |

151692-56-7 | 95% | 50mg |

$300.00 | 2023-12-21 |

1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl- 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

151692-56-7 (1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-) 関連製品

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

推奨される供給者

Amadis Chemical Company Limited

(CAS:151692-56-7)1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-

清らかである:99%/99%

はかる:250mg/1g

価格 ($):214/623